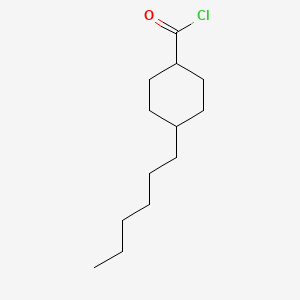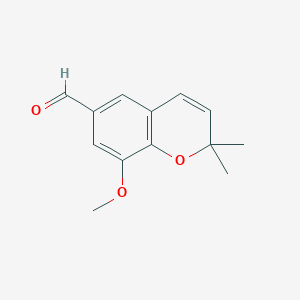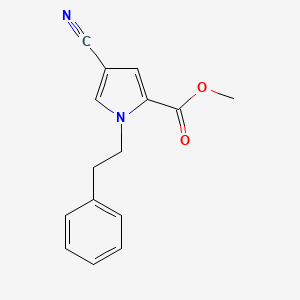![molecular formula C8H6Cl2F2N2OS B14460806 N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea CAS No. 67445-62-9](/img/structure/B14460806.png)
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes a phenyl ring substituted with chloro and difluoromethylsulfanyl groups, and a urea moiety. Its molecular formula is C8H7Cl2F2N2OS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea typically involves the reaction of 3-chloro-4-{[chloro(difluoro)methyl]sulfanyl}aniline with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols, alkoxides; reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, in agricultural applications, it acts as a photosynthetic electron transport inhibitor at the photosystem II, disrupting the photosynthesis process in weeds and leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluothiuron: A related compound with similar herbicidal properties, known for its use in controlling weeds in paddy fields.
Diuron: Another phenylurea herbicide with a similar mode of action, used in various agricultural applications.
Uniqueness
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its difluoromethylsulfanyl group enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and lead to the development of new and improved compounds.
Eigenschaften
CAS-Nummer |
67445-62-9 |
|---|---|
Molekularformel |
C8H6Cl2F2N2OS |
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
[3-chloro-4-[chloro(difluoro)methyl]sulfanylphenyl]urea |
InChI |
InChI=1S/C8H6Cl2F2N2OS/c9-5-3-4(14-7(13)15)1-2-6(5)16-8(10,11)12/h1-3H,(H3,13,14,15) |
InChI-Schlüssel |
JREWZPBOQPYJMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)N)Cl)SC(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


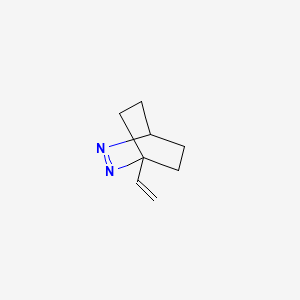
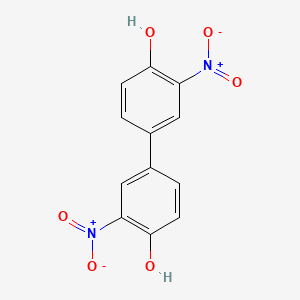

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
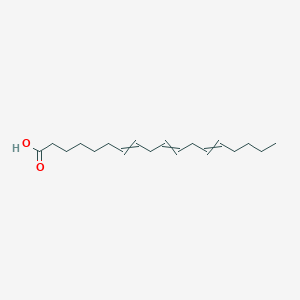
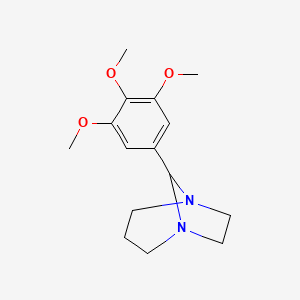


![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
